molecular formula C12H8F4 B11877289 1,8-Bis(difluoromethyl)naphthalene

1,8-Bis(difluoromethyl)naphthalene

Cat. No.: B11877289
M. Wt: 228.18 g/mol
InChI Key: PBJMXZKBNZZELL-UHFFFAOYSA-N
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Description

1,8-Bis(difluoromethyl)naphthalene is an organic compound with the molecular formula C12H8F4 It is a derivative of naphthalene, where two hydrogen atoms at the 1 and 8 positions are replaced by difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Bis(difluoromethyl)naphthalene can be synthesized through several methods. One common approach involves the difluoromethylation of naphthalene derivatives using difluorocarbene precursors. The reaction typically requires a transition-metal catalyst, such as copper, to facilitate the incorporation of difluoromethyl groups into the naphthalene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(difluoromethyl)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include difluoromethyl-substituted naphthoquinones, methyl-substituted naphthalenes, and various functionalized naphthalene derivatives .

Scientific Research Applications

1,8-Bis(difluoromethyl)naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,8-Bis(difluoromethyl)naphthalene involves its interaction with various molecular targets. The difluoromethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Similar Compounds

    1,8-Bis(dimethylamino)naphthalene: Known for its strong basicity and unique proton sponge properties.

    1,8-Difluoronaphthalene: Similar in structure but with fluorine atoms instead of difluoromethyl groups.

    1,8-Dimethylnaphthalene: Contains methyl groups instead of difluoromethyl groups.

Uniqueness

1,8-Bis(difluoromethyl)naphthalene is unique due to the presence of difluoromethyl groups, which impart distinct electronic and steric properties. These properties enhance its stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C12H8F4

Molecular Weight

228.18 g/mol

IUPAC Name

1,8-bis(difluoromethyl)naphthalene

InChI

InChI=1S/C12H8F4/c13-11(14)8-5-1-3-7-4-2-6-9(10(7)8)12(15)16/h1-6,11-12H

InChI Key

PBJMXZKBNZZELL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C(F)F)C(=CC=C2)C(F)F

Origin of Product

United States

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